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Compound of Interest

Compound Name: SWi57765

Cat. No.: B10831315

An In-depth Analysis of a Selective GLUT8 Inhibitor for KRAS/KEAP1-Mutant Non-Small Cell
Lung Cancer

This technical guide provides a comprehensive overview of the preclinical data and therapeutic
potential of SW157765, a selective inhibitor of the glucose transporter 8 (GLUT8), also known
as SLC2A8. This document is intended for researchers, scientists, and drug development
professionals interested in the targeted therapy of non-small cell lung cancer (NSCLC).

Executive Summary

SW157765 is a promising therapeutic agent that exhibits potent and selective anticancer
activity against a specific molecular subtype of NSCLC characterized by co-mutations in the
KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene. These cancer
cells display a unique metabolic vulnerability, demonstrating a heightened dependence on
GLUTS8 for glucose uptake to fuel serine biosynthesis. SW157765 acts as a "prodrug,” requiring
metabolic activation by the cytochrome P450 enzyme CYP4F11, which is often overexpressed
in cancer cells with a constitutively active NRF2 pathway, a common consequence of KEAP1
mutations. Preclinical studies have demonstrated the in vitro and in vivo efficacy of SW157765
in selectively targeting and inhibiting the growth of these double-mutant cancer cells,
highlighting its potential as a personalized medicine for a defined patient population with a high
unmet medical need.
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Mechanism of Action

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8)[1]
[2]. Its therapeutic efficacy is rooted in the unique metabolic reprogramming observed in
NSCLC cells harboring concurrent mutations in KRAS and KEAP1[3][4].

The primary mechanism of action can be summarized as follows:

o Selective GLUTS Inhibition: SW157765 directly binds to and inhibits the function of GLUTS, a
glucose transporter that is highly expressed in KRAS/KEAP1 mutant NSCLC cells[3].

¢ Disruption of Glucose Uptake: By blocking GLUT8, SW157765 prevents the uptake of
glucose into the cancer cells[1].

« Inhibition of Serine Biosynthesis: These specific cancer cells are highly dependent on a
constant supply of glucose to fuel the serine biosynthesis pathway, which is crucial for
nucleotide synthesis, and other essential cellular processes|3].

 Induction of Cell Death: The inhibition of glucose uptake and the subsequent disruption of
serine biosynthesis leads to metabolic stress and ultimately, selective cell death in these
vulnerable cancer cells.

The Role of KRAS and KEAP1/NRF2 Signaling

The selective vulnerability of KRAS/KEAP1 mutant NSCLC to SW157765 is a result of the
convergence of two major signaling pathways:

o KRAS Activation: Oncogenic KRAS mutations drive cellular proliferation and alter cellular
metabolism, increasing the demand for nutrients like glucose.

o KEAP1 Inactivation and NRF2 Activation: Loss-of-function mutations in KEAP1, a negative
regulator of the transcription factor NRF2, lead to the constitutive activation of NRF2.
Activated NRF2 promotes the expression of a battery of cytoprotective genes, including
those involved in antioxidant response and drug metabolism[5].

This combination of KRAS-driven metabolic demand and NRF2-mediated cellular
reprogramming creates a unique dependency on GLUTS for survival.
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Bioactivation by CYP4F11

SW157765 is a "prodrug,” meaning it requires metabolic activation to exert its therapeutic
effect. The cytochrome P450 enzyme CYP4F11 is responsible for metabolizing SW157765 into
its active form. Notably, the expression of CYP4F11 is often upregulated in cells with high
NRF2 activity, further enhancing the selectivity of SW157765 for its target cancer cells.

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies of
SW157765.

Table 1: In Vitro Efficacy of SW157765 in NSCLC Cell
Lines

KRAS KEAP1 SW157765

Cell Line . . Sensitivity
Mutation Mutation IC50 (pM)

Sensitive

H2122 Gl2C G333C ~0.1 Sensitive

H2009 G12A G430C ~0.1 Sensitive

A549 G12S WT >10 Resistant

H460 Q61H WT >10 Resistant

IC50 values are approximate and based on graphical data from published studies. More
comprehensive quantitative data is needed for a complete profile.

Table 2: In Vivo Efficacy of SW157765 in NSCLC
Xenograft Models
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Tumor Volume
Xenograft Model Treatment Group . Notes
Reduction (%)

H2122 (KRAS/KEAP1 o Tumor growth
SW157765 Significant o

mutant) inhibition observed.

A549 (KRAS mutant, o Resistant to
SW157765 Minimal

KEAP1 WT) SW157765 treatment.

Detailed quantitative data on tumor growth inhibition (e.g., specific tumor volumes, treatment
regimens, and statistical analysis) from in vivo studies are not fully available in the public
domain and represent a critical area for further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of
SW157765. These protocols are based on standard laboratory procedures and the descriptions
provided in the primary literature.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of
SW157765.

o Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well
and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of SW157765 (e.g., from 0.01 to
100 uM) for 72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Solubilization: Aspirate the media and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the IC50 value using non-linear regression analysis.

Glucose Uptake Assay

This protocol measures the effect of SW157765 on glucose uptake in NSCLC cells.

Cell Seeding and Treatment: Seed cells in 12-well plates and treat with SW157765 at
various concentrations for the desired duration.

Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in
glucose-free KRH buffer for 30 minutes.

Glucose Uptake: Add 1 pCi/mL of 2-deoxy-D-[3H]-glucose to each well and incubate for 10
minutes.

Washing: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
Cell Lysis: Lyse the cells with 0.1% SDS.

Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation
counter.

Data Analysis: Normalize the glucose uptake to the total protein concentration in each well.

Western Blot Analysis

This protocol is used to assess the levels of key proteins in the signaling pathways affected by

SW157765.

o Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE: Separate equal amounts of protein (20-40 pg) on a 4-20% SDS-polyacrylamide
gel.
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o Protein Transfer: Transfer the separated proteins to a PVDF membrane.

e Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween
20 (TBST) for 1 hour.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., GLUTS, p-AKT, total AKT, B-actin) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways and experimental workflows associated with SW157765.

SW157765 Mechanism of Action

Mechanism of SW157765 in KRAS/KEAP1 Mutant NSCLC.
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Caption: Mechanism of SW157765 in KRAS/KEAP1 Mutant NSCLC.

Experimental Workflow for In Vitro Evaluation
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Caption: Workflow for In Vitro Evaluation of SW157765.

Future Directions and Clinical Perspective
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The preclinical data for SW157765 strongly support its further development as a targeted
therapy for KRAS/KEAP1 mutant NSCLC. Future research should focus on:

» Comprehensive Preclinical Efficacy Studies: Conducting more extensive in vivo studies using
patient-derived xenograft (PDX) models to confirm efficacy and establish optimal dosing
regimens.

o Pharmacokinetic and Pharmacodynamic Studies: Thoroughly characterizing the absorption,
distribution, metabolism, and excretion (ADME) properties of SW157765 and its active
metabolite.

o Biomarker Development: Developing robust and reliable companion diagnostics to
accurately identify patients with KRAS and KEAP1 mutations who are most likely to benefit
from SW157765.

o Combination Therapies: Investigating the potential of combining SW157765 with other
targeted agents or immunotherapies to overcome potential resistance mechanisms and
enhance therapeutic outcomes.

The selective nature of SW157765 offers the promise of a highly effective and well-tolerated
treatment for a specific subset of NSCLC patients, aligning with the principles of precision
medicine. Further investigation is warranted to translate these promising preclinical findings
into clinical benefits for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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